REACTION_CXSMILES
|
[C:1](OC(=O)C)(=O)C.C(O)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:23])[CH2:19][S:20]([CH3:22])=[O:21])=[C:14]([NH:24][CH3:25])[CH:13]=1>O>[F:11][C:12]1[CH:13]=[C:14]2[C:15]([C:18](=[O:23])[C:19]([S:20]([CH3:22])=[O:21])=[CH:25][N:24]2[CH3:1])=[CH:16][CH:17]=1
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Name
|
|
Quantity
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66 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 50°-60° under nitrogen for 2 hours
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Duration
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2 h
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Type
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ADDITION
|
Details
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was added slowly below 30°
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Type
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STIRRING
|
Details
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the mixture stirred for a further 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled in an ice/salt bath to 0°
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Type
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TEMPERATURE
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Details
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whilst maintaining the temperature below 30°
|
Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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TEMPERATURE
|
Details
|
the filtrate cooled in an ice/salt bath to 0°
|
Type
|
ADDITION
|
Details
|
Toluene (100 ml) and aqueous sodium hydroxide solution (specific gravity 1.5; 140 ml) were added sequentially
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Type
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TEMPERATURE
|
Details
|
again maintaining the temperature below 30°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at ambient temperature
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Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
the product collected by filtration
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Type
|
WASH
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Details
|
washed with water (200 ml), toluene (3×50 ml) and hexane (2×50 ml)
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Type
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CUSTOM
|
Details
|
dried at 50° in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |